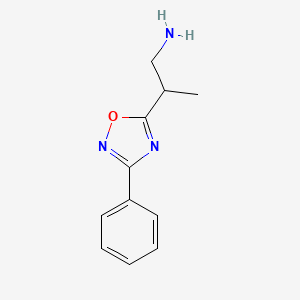

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amin

Übersicht

Beschreibung

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This compound is structurally diverse and can be synthesized in moderate to excellent yields .

Synthesis Analysis

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis

The molecular structure of this compound was studied by single crystal X-ray diffraction method . An intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 351.5±44.0 °C and its predicted density is 1.143±0.06 g/cm3 . The predicted pKa value is 8.05±0.10 .Wissenschaftliche Forschungsanwendungen

Pharmakologie: Selektive Hemmung für die Krebstherapie

In der Pharmakologie wurden 1,2,4-Oxadiazol-Derivate, die die Kernstruktur der betreffenden Verbindung enthalten, als selektive Inhibitoren menschlicher Carboanhydrase-Isoformen erkannt . Diese Isoformen sind im Zusammenhang mit der Krebstherapie von Bedeutung, da sie eine Rolle bei der Proliferation und Metastasierung von Krebszellen spielen. Die Fähigkeit, diese Enzyme selektiv zu hemmen, kann zur Entwicklung gezielter Krebsbehandlungen führen.

Medizin: Behandlung von genetischen Erkrankungen

Der Pharmakophor der Verbindung, der 1,2,4-Oxadiazol-Ring, findet sich in pharmazeutischen Wirkstoffen wie Ataluren . Ataluren wird zur Behandlung der Duchenne-Muskeldystrophie und anderer Krankheiten verwendet, die durch Nonsense-Mutationen verursacht werden. Dies unterstreicht das Potenzial der Verbindung in der Therapie genetischer Erkrankungen.

Biochemie: Enzyminhibition

In der Biochemie werden die Derivate der Verbindung hinsichtlich ihrer Rolle als Enzyminhibitoren untersucht. Dies ist besonders relevant bei der Untersuchung von Enzymen, die an Krankheitszuständen oder biochemischen Stoffwechselwegen beteiligt sind. Die Verbindung könnte verwendet werden, um die Enzymaktivität zu modulieren, was ein Werkzeug für die biochemische Forschung und potenzielle therapeutische Anwendungen bietet .

Materialwissenschaften: Entwicklung von energetischen Materialien

Der Oxadiazol-Ring wird bei der Entwicklung von energetischen Materialien verwendet . Diese Materialien finden in verschiedenen Bereichen Anwendung, darunter Verteidigung und Weltraumforschung. Die strukturellen Eigenschaften der Verbindung könnten zur Synthese von Materialien mit den gewünschten explosiven oder treibstoffartigen Eigenschaften beitragen.

Umweltwissenschaften: Sensoren und Detektion

Verbindungen mit der 1,2,4-Oxadiazol-Struktur wurden zur Herstellung von Sensoren verwendet . Diese Sensoren können Umweltverschmutzer oder Veränderungen der Umweltbedingungen erkennen, was die Verbindung wertvoll für die Umweltüberwachung und -schutzbemühungen macht.

Landwirtschaft: Insektizide und Wachstumsregulatoren

Das Strukturmotiv der Verbindung findet sich auch in Insektiziden . Dies deutet darauf hin, dass Derivate von "2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amin" synthetisiert werden könnten, um Schädlingspopulationen in landwirtschaftlichen Umgebungen zu kontrollieren, was möglicherweise zu effektiveren Pflanzenschutzstrategien führt.

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Wirkmechanismus

In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Biochemische Analyse

Biochemical Properties

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are crucial in redox reactions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific amino acid transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes .

Eigenschaften

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIYTFPGFUKMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

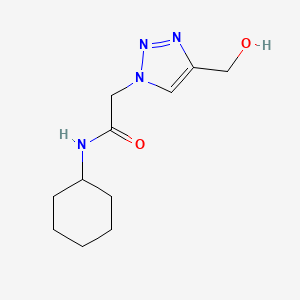

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)

![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)

![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)

![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)